molecular formula C10H16N2 B3360203 4-(3-Methylpyridin-2-YL)butan-1-amine CAS No. 88596-90-1

4-(3-Methylpyridin-2-YL)butan-1-amine

Cat. No.: B3360203
CAS No.: 88596-90-1
M. Wt: 164.25 g/mol
InChI Key: IUPGNUGIEAUJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methylpyridin-2-YL)butan-1-amine is a secondary amine featuring a butan-1-amine backbone substituted with a 3-methylpyridin-2-yl group. These analogs are synthesized for applications in medicinal chemistry, such as enzyme inhibition, receptor modulation, and intermediate roles in bioactive molecule production .

Properties

IUPAC Name

4-(3-methylpyridin-2-yl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-9-5-4-8-12-10(9)6-2-3-7-11/h4-5,8H,2-3,6-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPGNUGIEAUJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20603416
Record name 4-(3-Methylpyridin-2-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88596-90-1
Record name 4-(3-Methylpyridin-2-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylpyridin-2-YL)butan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-chloropropylamine hydrochloride with 2,3-dimethylpyridine . This reaction typically requires a base such as sodium hydroxide to facilitate the substitution process.

Another method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with various arylboronic acids in the presence of a palladium catalyst . This method is efficient and provides moderate to good yields of the desired product.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylpyridin-2-YL)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(3-Methylpyridin-2-YL)butan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Methylpyridin-2-YL)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares the structural, synthetic, and functional attributes of 4-(3-Methylpyridin-2-YL)butan-1-amine analogs derived from the evidence.

Structural and Functional Group Variations

The substituent on the butan-1-amine backbone dictates physicochemical properties and biological activity. Key analogs include:

Table 1: Structural Analogs of Butan-1-Amine Derivatives
Compound Name (ID) Substituent Group Molecular Formula Key Properties/Activities
4-((Furan-2-ylmethyl)thio)butan-1-amine (2a) Furan-2-ylmethyl thio C₉H₁₅NOS Inhibitory activities; yellow oil (71% yield)
4-(methylsulfanyl)butan-1-amine (61) Methylsulfanyl C₅H₁₃NS Key intermediate for sulforaphane synthesis
4-(4-(2-Methoxyphenyl)piperazin-1-yl)butan-1-amine 2-Methoxyphenylpiperazine C₁₅H₂₅N₃O High-yield synthesis (>70%); receptor ligand
4-(5-Bromothiazol-2-yl)butan-1-amine 5-Bromothiazolyl C₇H₁₁BrN₂S Brominated thiazole substituent; molar mass 235.14 g/mol
4-(Quinoxalin-2-yl)butan-1-amine Quinoxalinyl C₁₂H₁₅N₃ Potential CNS activity; CAS 61573-29-3
4-(3-Methylpiperidin-1-yl)butan-1-amine 3-Methylpiperidinyl C₁₀H₂₂N₂ Database entry; calculated properties
4-(2-Pyridin-4-yl-1H-indol-3-yl)butan-1-amine Pyridin-4-yl-indolyl C₁₇H₁₈N₃ Safety data available; CAS 556777-73-2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methylpyridin-2-YL)butan-1-amine
Reactant of Route 2
Reactant of Route 2
4-(3-Methylpyridin-2-YL)butan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.